N1-(2,5-difluorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a chemical compound notable for its potential applications in medicinal chemistry and drug development. This compound is classified as an oxalamide derivative, which typically features a central oxalamide structure characterized by two amide groups linked to an oxalic acid moiety. The presence of the difluorophenyl and pyridinyl groups contributes to its unique chemical properties, making it a subject of interest in various scientific studies.
The synthesis of N1-(2,5-difluorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can be achieved through several synthetic routes, commonly involving the following steps:
N1-(2,5-difluorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide has a molecular formula of and a molecular weight of approximately 374.4 g/mol. The structure features:
The structural representation can be depicted using SMILES notation: C1=CC(=C(C=C1F)F)C(=O)N(C(=O)NCC2=CC=CN=C2)C
.
The compound may participate in various chemical reactions typical for oxalamides, including:
While specific mechanisms of action for N1-(2,5-difluorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide remain under investigation, compounds with similar structures often exhibit biological activity through interactions with specific protein targets or enzymes. Potential mechanisms include:
N1-(2,5-difluorophenyl)-N2-(pyridin-4-ylmethyl)oxalamide has potential applications in:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2